The synthesis of iadademstat involves a multi-step organic synthesis process that includes the formation of key intermediates and the final coupling reactions to yield the active compound. While specific synthetic routes are proprietary, it typically involves:
The synthesis process must ensure high yield and purity due to the compound's intended use in clinical settings.
Iadademstat's molecular structure features a complex arrangement that allows it to interact specifically with LSD1. The structure can be described as follows:
Data from docking studies indicate that iadademstat exhibits high binding affinity to LSD1, with dissociation constants in the low nanomolar range, suggesting a strong interaction with the target enzyme .
Iadademstat primarily functions through its ability to inhibit LSD1's demethylase activity. The key reactions include:
In vitro studies have demonstrated that iadademstat effectively reduces demethylase activity with an IC50 value as low as 12 nM .
The mechanism by which iadademstat exerts its effects involves several steps:
This mechanism is particularly relevant in cancers where LSD1 plays a role in maintaining stemness and resistance to therapies .
Iadademstat possesses several notable physical and chemical properties:
These properties are crucial for its development into a viable therapeutic agent .
Iadademstat has significant potential applications in scientific research and clinical settings:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3